molecular formula C10H11NO6 B14449571 2-Oxa-7-azaspiro[4.5]decane-10-carboxylic acid, 1,6,8-trioxo-, methyl ester

2-Oxa-7-azaspiro[4.5]decane-10-carboxylic acid, 1,6,8-trioxo-, methyl ester

Cat. No.: B14449571
M. Wt: 241.20 g/mol
InChI Key: XQLOOWIWXWHRON-UHFFFAOYSA-N
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Description

2-Oxa-7-azaspiro[45]decane-10-carboxylic acid, 1,6,8-trioxo-, methyl ester is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-7-azaspiro[4.5]decane-10-carboxylic acid, 1,6,8-trioxo-, methyl ester typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . The reaction is carried out in the presence of a base such as butyllithium and a solvent like tetrahydrofuran (THF) at low temperatures (around -78°C) . The intermediate product is then subjected to further reactions to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-7-azaspiro[4.5]decane-10-carboxylic acid, 1,6,8-trioxo-, methyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Oxa-7-azaspiro[4.5]decane-10-carboxylic acid, 1,6,8-trioxo-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxa-7-azaspiro[4.5]decane-10-carboxylic acid, 1,6,8-trioxo-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxa-7-azaspiro[4.5]decane-10-carboxylic acid, 1,6,8-trioxo-, methyl ester is unique due to its specific spirocyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H11NO6

Molecular Weight

241.20 g/mol

IUPAC Name

methyl 1,8,10-trioxo-2-oxa-9-azaspiro[4.5]decane-6-carboxylate

InChI

InChI=1S/C10H11NO6/c1-16-7(13)5-4-6(12)11-8(14)10(5)2-3-17-9(10)15/h5H,2-4H2,1H3,(H,11,12,14)

InChI Key

XQLOOWIWXWHRON-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(=O)NC(=O)C12CCOC2=O

Origin of Product

United States

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